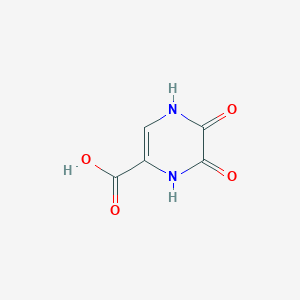

5,6-Dihydroxypyrazine-2-carboxylic acid

Overview

Description

5,6-Dihydroxypyrazine-2-carboxylic acid (DHPCA) is an organic compound with a wide range of scientific applications. It is a derivative of pyrazine, a heterocyclic aromatic compound, and is known for its antioxidant, anti-inflammatory, and anti-cancer properties. DHPCA has been studied for its potential to treat numerous diseases, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

Melanin Synthesis Precursor

5,6-Dihydroxypyrazine-2-carboxylic acid is a key precursor in the biosynthesis of melanins, which are natural pigments found in the human body . Melanins play a crucial role in protecting tissues from UV radiation and have been used to create antiviral medications against various viruses, including influenza and HIV-1 .

Dermocosmetic Applications

The compound has been utilized to synthesize amides with improved solubility properties compared to natural melanins . These amides are used in dermocosmetic formulations due to their ability to cover the UVA and visible regions, offering potential as skin photoprotective agents .

Organoelectronics

Melanin-like pigments derived from 5,6-Dihydroxypyrazine-2-carboxylic acid have applications in the field of organoelectronics . Their redox reactivity is of particular interest for creating bioinspired materials for electronic applications.

Bioadhesives

The oxidative polymerization of derivatives of 5,6-Dihydroxypyrazine-2-carboxylic acid can lead to the formation of melanin-like materials that have potential use as bioadhesives . These materials can adhere to a variety of surfaces and may be used in medical applications.

Tissue Regeneration

The redox properties of catechol systems, including those derived from 5,6-Dihydroxypyrazine-2-carboxylic acid, are being explored for tissue regeneration applications . The pigmented materials can be used to promote healing and repair in biological tissues.

Sensors

Due to their unique chemical properties, compounds derived from 5,6-Dihydroxypyrazine-2-carboxylic acid are being researched for use in sensor technology . These sensors could be used for environmental monitoring or medical diagnostics.

Antiviral and Immunomodulatory Agents

Research has shown that melanin-containing preparations developed from precursors like 5,6-Dihydroxypyrazine-2-carboxylic acid have antiviral and immunomodulatory properties . These agents can be used to fight viral infections and modulate immune responses.

Molecular Self-Assembly and Polymorphism

Studies have investigated the self-assembly and polymorphism of 5,6-Dihydroxypyrazine-2-carboxylic acid molecules, which is significant for understanding the formation of complex molecular patterns and structures .

properties

IUPAC Name |

5,6-dioxo-1,4-dihydropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h1H,(H,6,8)(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJAAQNJIUKDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504553 | |

| Record name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxypyrazine-2-carboxylic acid | |

CAS RN |

77168-80-0 | |

| Record name | 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)